molecular formula C10H16ClN B3038826 1-(3,4-Dimethylphenyl)ethan-1-amine hydrochloride CAS No. 91251-28-4

1-(3,4-Dimethylphenyl)ethan-1-amine hydrochloride

Cat. No.: B3038826
CAS No.: 91251-28-4
M. Wt: 185.69 g/mol
InChI Key: UQTBJFBMMKGXGS-UHFFFAOYSA-N
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Description

1-(3,4-Dimethylphenyl)ethan-1-amine hydrochloride is an aromatic amine derivative with the molecular formula C₁₀H₁₅N·HCl (molecular weight: 185.69 g/mol) . It features a primary amine group attached to the first carbon of an ethyl chain, which is bonded to a 3,4-dimethylphenyl aromatic ring. The compound is a hydrochloride salt, enhancing its stability and solubility in polar solvents. Key physicochemical properties include:

  • Melting point: 222–223°C (in ethanol)
  • Storage: Stable under inert atmosphere at room temperature

The compound is synthesized via nucleophilic substitution or reductive amination pathways, often involving intermediates like 3,4-dimethylbenzaldehyde or nitrile derivatives.

Properties

IUPAC Name

1-(3,4-dimethylphenyl)ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N.ClH/c1-7-4-5-10(9(3)11)6-8(7)2;/h4-6,9H,11H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQTBJFBMMKGXGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(C)N)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Optimization

  • Catalyst System : Ru₃(CO)₁₂ (1 mol%), xantphos (4,5-bis(diphenylphosphino)-9,9-dimethylxanthene; 3 mol%), and t-BuOK (50 mol%) in tert-amyl alcohol.
  • Temperature and Duration : 403 K (130°C) for 5 hours under inert atmosphere.
  • Workup : Post-reaction, the solvent is removed under vacuum, and the residue is purified via preparative thin-layer chromatography (TLC) using petroleum ether:ethyl acetate (10:1).

This method avoids stoichiometric reducing agents, offering atom efficiency. However, the yield is not explicitly reported in the cited study.

Hydrogenation of Nitrile Intermediates

Industrial-scale synthesis often employs nitrile hydrogenation. For example, 3,4-dimethylbenzyl cyanide undergoes catalytic hydrogenation in the presence of ammonia to produce the primary amine, which is subsequently converted to the hydrochloride salt.

Protocol for Nitrile Hydrogenation

  • Substrate : 3,4-Dimethylbenzyl cyanide (100 kg).
  • Catalyst : Raney nickel (15 kg).
  • Solvent : Toluene (400 L).
  • Conditions : 140°C under 1.0 MPa H₂ pressure for 15 hours, with continuous ammonia introduction.
  • Yield : 90% after underpressure distillation.

This method is scalable and high-yielding but requires handling pyrophoric catalysts and high-pressure equipment.

Hydrochloride Salt Formation

The free base 1-(3,4-Dimethylphenyl)ethan-1-amine is converted to its hydrochloride salt via acid-base reaction.

Standard Procedure

  • Reagents : Gaseous HCl or concentrated hydrochloric acid.
  • Solvent : 2-Propanol.
  • Process : The free base is dissolved in 2-propanol, and HCl is introduced until precipitation completes.
  • Purification : The precipitate is filtered, washed with diethyl ether, and recrystallized from acetonitrile.
  • Melting Point : 137–138°C.

Industrial-Scale Production Techniques

Large-scale synthesis prioritizes nitrile hydrogenation due to its efficiency. Key considerations include:

  • Catalyst Recycling : Raney nickel recovery systems reduce costs.
  • Continuous Processing : Flow reactors minimize racemization risks and enhance throughput.
  • Solvent Selection : Toluene balances reactivity and safety, though alternatives like ethanol are explored for greener profiles.

Analytical Characterization and Quality Control

Purity Assessment :

  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) confirm >98% purity.
  • NMR : ¹H NMR (400 MHz, CDCl₃): δ 2.2–2.5 ppm (methyl groups), 6.8–7.2 ppm (aromatic protons).
  • Melting Point : 137–138°C (hydrochloride salt).

Chiral Analysis :

  • Chiral HPLC : Chiralpak IA/IB columns resolve enantiomers, ensuring >99% enantiomeric excess in asymmetric syntheses.

Chemical Reactions Analysis

1-(3,4-Dimethylphenyl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions employed .

Scientific Research Applications

Scientific Research Applications

1-(3,4-Dimethylphenyl)ethan-1-amine hydrochloride has diverse applications:

  • Pharmaceuticals: It is used as an intermediate in drug development targeting neurological disorders. Research indicates its potential effects on various biological systems and suggests possible therapeutic applications in treating neurological disorders. It may interact with neurotransmitter receptors in the brain, influencing signal transduction and neuronal activity.
  • Organic Synthesis: It serves as a chiral building block in synthesizing complex organic molecules. The synthesis of this compound emphasizes the importance of chiral catalysts in obtaining high enantiomeric purity.
  • Neuropharmacology: Research indicates that 1-(2,4-Dimethylphenyl)ethan-1-amine hydrochloride exhibits significant biological activity and has been studied for its potential effects on neurotransmitter systems, particularly concerning dopamine and norepinephrine pathways. Its ability to cross the blood-brain barrier suggests potential applications in neuropharmacology.

Interaction studies reveal that this compound may act as either an agonist or antagonist at specific molecular targets. This dual action modulates various biochemical pathways, particularly those involving neurotransmitter systems. As an amine, it can act as a ligand for various receptors, influencing neurotransmitter release and uptake. The compound’s effects are mediated through its binding to adrenergic, dopaminergic, and serotonergic receptors, modulating their activity and downstream signaling pathways.

Mechanism of Action

The mechanism of action of 1-(3,4-Dimethylphenyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways. Detailed studies on its molecular targets and pathways are essential to understand its effects fully .

Comparison with Similar Compounds

Comparison with Similar Compounds

Positional Isomer: 2-(3,4-Dimethylphenyl)ethan-1-amine Hydrochloride

  • Molecular formula : C₁₀H₁₅N·HCl
  • Melting point : 218–220°C
  • Key difference : The amine group is attached to the second carbon of the ethyl chain instead of the first.
  • Impact : The positional isomer exhibits a slightly lower melting point, likely due to differences in crystal packing and hydrogen-bonding interactions.

Halogen-Substituted Analog: 2-(3,4-Dichlorophenyl)ethan-1-amine Hydrochloride

  • Molecular formula : C₈H₉Cl₂N·HCl
  • Molecular weight : 274.0 g/mol (LCMS data)
  • Key difference : Chlorine atoms replace methyl groups at the 3- and 4-positions of the phenyl ring.
  • Impact : The electronegative Cl substituents increase polarity and may enhance binding to hydrophobic pockets in biological targets. This compound is used as an intermediate in dual-acting FFAR1/FFAR4 allosteric modulators .

Hydroxyl-Substituted Analog: Dopamine Hydrochloride (2-(3,4-Dihydroxyphenyl)ethylamine HCl)

  • Molecular formula: C₈H₁₁NO₂·HCl
  • Melting point : ~250°C (decomposes)
  • Key difference : Hydroxyl groups at the 3- and 4-positions instead of methyl groups.
  • Impact: The hydroxyl groups enable hydrogen bonding, increasing water solubility and biological activity (e.g., dopamine is a neurotransmitter).

Methoxy-Substituted Enantiomer: (R)-1-(3,4-Dimethoxyphenyl)ethan-1-amine Hydrochloride

  • Molecular formula: C₁₀H₁₅NO₂·HCl
  • Purity : 98%
  • Key difference : Methoxy (-OCH₃) groups replace methyl (-CH₃) groups on the phenyl ring.
  • The (R)-enantiomer’s chiral center may confer selectivity in pharmacological applications .

Extended Carbon Chain Analog: (1R)-1-(3,4-Dichlorophenyl)propan-1-amine Hydrochloride

  • Molecular formula : C₉H₁₁Cl₂N·HCl
  • CAS number : 1565819-70-6
  • Key difference : A three-carbon chain (propyl) instead of ethyl, with Cl substituents.
  • This compound is explored in chiral synthesis and receptor modulation .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Phenyl Ring) Melting Point (°C) Key Applications References
1-(3,4-Dimethylphenyl)ethan-1-amine HCl C₁₀H₁₅N·HCl 185.69 3-CH₃, 4-CH₃ 222–223 Intermediate in organic synthesis
2-(3,4-Dimethylphenyl)ethan-1-amine HCl C₁₀H₁₅N·HCl 185.69 3-CH₃, 4-CH₃ 218–220 Not specified
2-(3,4-Dichlorophenyl)ethan-1-amine HCl C₈H₉Cl₂N·HCl 274.0 3-Cl, 4-Cl Not reported FFAR1/FFAR4 modulator intermediate
Dopamine HCl C₈H₁₁NO₂·HCl 189.64 3-OH, 4-OH ~250 (decomp.) Neurotransmitter
(R)-1-(3,4-Dimethoxyphenyl)ethan-1-amine HCl C₁₀H₁₅NO₂·HCl 217.70 3-OCH₃, 4-OCH₃ Not reported Chiral building block

Research Findings and Implications

  • Substituent Effects: Methyl groups enhance hydrophobicity and stability compared to hydroxyl or methoxy groups, making the target compound suitable for non-polar reaction environments .
  • Pharmacological Relevance : Halogenated analogs show promise in drug discovery due to their ability to modulate receptor activity, as seen in FFAR1/FFAR4 allosteric modulators .
  • Stereochemical Considerations : Enantiomers like (R)-configured amines highlight the importance of chirality in drug design, though the target compound lacks stereocenters .

Biological Activity

1-(3,4-Dimethylphenyl)ethan-1-amine hydrochloride, also known as 1-(3,4-Dimethylphenyl)ethanamine hydrochloride, is a chiral amine compound with significant implications in pharmacology and organic synthesis. Its molecular formula is C₁₀H₁₆ClN, and it has a molecular weight of 189.7 g/mol. This compound's biological activity is primarily attributed to its interactions with various neurotransmitter systems, making it a candidate for therapeutic applications.

The compound features a dimethyl-substituted phenyl group attached to an ethanamine backbone. The synthesis typically involves the use of chiral catalysts to ensure high enantiomeric purity, which is crucial for its biological efficacy.

Research indicates that this compound may interact with neurotransmitter receptors in the brain. These interactions can influence signal transduction pathways and neuronal activity. Specifically, it has been shown to act as both an agonist and antagonist at certain molecular targets, modulating various biochemical pathways associated with neurotransmission .

Neurotransmitter Interaction

The compound's ability to interact with neurotransmitter systems suggests potential therapeutic applications in treating neurological disorders. It has been observed to affect dopamine and serotonin receptors, which play critical roles in mood regulation and cognitive functions .

Case Studies and Research Findings

Several studies highlight the compound's efficacy in preclinical models:

  • Schizophrenia Models : In vivo tests using MK-801-induced hyperactivity in rats demonstrated that the compound could reduce hyperactivity associated with schizophrenia symptoms .
  • Antidepressant Effects : Other studies have indicated that this compound may exhibit antidepressant-like effects through its action on serotonin receptors .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructureUnique Features
3,4-DimethylacetophenoneC₁₀H₁₂OPrecursor for synthesis; lacks amine group
(R)-1-(3,4-Dimethylphenyl)ethanamineC₁₀H₁₆NEnantiomeric form; different biological activity
(S)-1-(3,4-Dimethylphenyl)ethanamineC₁₀H₁₆NOpposite enantiomer; potential differences in receptor interaction
N,N-Dimethyl-3,4-dimethylbenzeneC₁₄H₁₈N₂Contains two methyl groups on nitrogen; used in different applications

This table illustrates how variations in structure can lead to differences in biological activity and therapeutic potential.

Q & A

Q. What are the optimal synthetic routes for 1-(3,4-Dimethylphenyl)ethan-1-amine hydrochloride, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves a reductive amination strategy. A common route begins with 3,4-dimethylbenzaldehyde, which undergoes condensation with ammonium acetate in the presence of a reducing agent (e.g., sodium cyanoborohydride) under acidic conditions (pH 4-5). The intermediate amine is then treated with HCl to form the hydrochloride salt. Key factors include:

  • Catalysts: Pd/C or Raney nickel for hydrogenation steps to minimize by-products.
  • Temperature: Controlled at 40–60°C to avoid over-reduction.
  • Solvents: Methanol or ethanol for solubility and ease of purification.
    Yield (70–85%) and purity (>95%) depend on rigorous drying of intermediates and recrystallization in ethanol/ether mixtures .

Q. What spectroscopic techniques are recommended for structural characterization and purity assessment?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • 1H NMR: Aromatic protons (δ 6.8–7.2 ppm, multiplet), methyl groups (δ 2.2–2.4 ppm, singlet), and ethylamine protons (δ 3.1–3.3 ppm, quartet).
    • 13C NMR: Confirm aromatic carbons (δ 125–140 ppm) and aliphatic carbons (δ 20–45 ppm).
  • Mass Spectrometry (MS): Molecular ion peak at m/z 179 (free base) and HCl adducts.
  • High-Performance Liquid Chromatography (HPLC): Reverse-phase C18 column (90:10 water/acetonitrile) to assess purity (>98%) .

Q. What safety protocols and waste disposal methods are critical during experimental handling?

Methodological Answer:

  • Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and ANSI-approved goggles. Use a fume hood for weighing and reactions.
  • Spill Management: Neutralize with sodium bicarbonate, absorb with inert material (vermiculite), and dispose as hazardous waste.
  • Waste Disposal: Segregate aqueous and organic waste. Store in labeled containers and contract licensed facilities for incineration .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported melting points or spectral data across studies?

Methodological Answer: Discrepancies often arise from:

  • Polymorphism: Recrystallize the compound in different solvents (e.g., ethanol vs. acetone) and compare DSC thermograms.
  • Impurities: Use elemental analysis (C, H, N ±0.3%) and 2D NMR (HSQC, HMBC) to confirm purity. Cross-reference IR spectra (N-H stretch ~2500 cm⁻¹) to detect residual solvents .

Q. What strategies mitigate side reactions (e.g., over-alkylation) during synthesis?

Methodological Answer:

  • Stoichiometric Control: Limit aldehyde:amine ratio to 1:1.2 to prevent di-alkylation.
  • Protecting Groups: Use Boc-protected intermediates to block unwanted nucleophilic sites.
  • In-Situ Monitoring: Track reaction progress via TLC (Rf 0.5 in ethyl acetate/hexane) or inline FTIR to detect carbonyl intermediates (~1700 cm⁻¹) .

Q. How does stereochemistry influence biological activity, and what methods assess enantiomeric purity?

Methodological Answer:

  • Biological Impact: The (S)-enantiomer may exhibit higher receptor affinity (e.g., α2-adrenergic receptors) due to spatial alignment with binding pockets.
  • Chiral Analysis:
    • Chiral HPLC: Use a Chiralpak AD-H column (hexane/isopropanol, 85:15) to resolve enantiomers (retention times: 8.2 min (R) vs. 10.5 min (S)).
    • Polarimetry: Specific rotation [α]D²⁵ = +15° (c=1, methanol) for the (S)-form .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3,4-Dimethylphenyl)ethan-1-amine hydrochloride
Reactant of Route 2
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1-(3,4-Dimethylphenyl)ethan-1-amine hydrochloride

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